
Chloramphenicol 3-acetate
Übersicht
Beschreibung
Chloramphenicol Acetate is a derivative of Chloramphenicol, a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae in 1947. Chloramphenicol Acetate is synthesized to enhance the properties of Chloramphenicol, particularly its stability and solubility. It is primarily used in the medical field to treat various bacterial infections by inhibiting protein synthesis in bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloramphenicol Acetate is synthesized through the acetylation of Chloramphenicol. The process involves the reaction of Chloramphenicol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields Chloramphenicol Acetate as the primary product .
Industrial Production Methods: In industrial settings, the production of Chloramphenicol Acetate follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Analyse Chemischer Reaktionen
Formation of Chloramphenicol 3-Acetate
This compound is synthesized through enzymatic processes using purified chloramphenicol acetyltransferase in the presence of acetyl coenzyme A, or through chemical methods involving acetylation reactions where chloramphenicol is treated with acetic anhydride or acetyl chloride under controlled conditions.
The enzymatic reaction can be summarized as follows:
Chloramphenicol + Acetyl-CoA this compound + CoA
Role in Antibiotic Resistance
The formation of this compound is significant because it leads to the inactivation of chloramphenicol, which is crucial for understanding antibiotic resistance mechanisms in bacteria. this compound exhibits reduced antibacterial activity compared to chloramphenicol because it does not effectively bind to ribosomes due to its structural modification. The presence of chloramphenicol acetyltransferase in certain bacterial strains allows for the conversion of chloramphenicol to its acetate form, leading to reduced susceptibility to the antibiotic.
Biotransformation of Chloramphenicol
This compound is involved in the biotransformation of chloramphenicol. Initial biotransformation steps include oxidization at the C1-OH and C3-OH groups, isomerization at C2, and acetylation at C3-OH of chloramphenicol .
Hydrolysis of this compound
Mycobacterium tuberculosis and Mycobacterium bovis are inhibited by chloramphenicol. Chloramphenicol acetyltransferase (CAT) converts chloramphenicol to inactive diacetyl chloramphenicol, but a mycobacterial carboxylesterase hydrolyzes the diacetyl product to active chloramphenicol .
Comparison with Chloramphenicol and its Derivatives
This compound shares structural similarities with chloramphenicol and its derivatives:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Chloramphenicol | Core structure | Broad-spectrum antibiotic | Inhibits protein synthesis |
Chloramphenicol succinate | Similar core | Prodrug; converted to active form | Enhanced solubility and absorption |
Chloramphenicol palmitate | Similar core | Prodrug; converted to active form | Fatty acid ester for improved delivery |
This compound | Acetylated form | Reduced antibacterial activity | Directly involved in resistance mechanisms; used in studies on drug resistance |
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Chloramphenicol 3-acetate serves as an important tool in biochemical research, particularly in the development of reporter systems. One notable application is its use in constructing a reporter system for bifidobacteria using the chloramphenicol acetyltransferase gene (cat) from Staphylococcus aureus. This system allows researchers to quantitatively analyze gene expression mechanisms by measuring the enzymatic activity that converts chloramphenicol into the inactive this compound. The CAT assay enables the assessment of eukaryotic promoter activity, which is crucial for understanding gene regulation .
Table 1: Comparison of Assay Techniques Using this compound
Technique | Description | Advantages | Limitations |
---|---|---|---|
CAT Assay | Measures enzymatic conversion of chloramphenicol | Quantitative, wide measurement range | Requires complex techniques (e.g., TLC) |
Traditional Methods | Direct measurement of bacterial growth | Simpler setup | Less sensitive to low concentrations |
Environmental Applications
This compound has been studied for its role in bioremediation processes. Research indicates that certain bacterial consortia can effectively biodegrade chloramphenicol and its derivatives, including this compound, in contaminated environments such as pharmaceutical wastewater and livestock facilities. The degradation pathways involve microbial interactions that enhance the mineralization of chloramphenicol residues, thus contributing to environmental cleanup efforts .
Case Study: Biodegradation of Chloramphenicol
A study conducted on enriched bacterial consortia demonstrated significant degradation rates of chloramphenicol and this compound. The findings highlighted the importance of microbial diversity in enhancing biodegradation efficiency. Key genera involved included Sphingomonas and Caballeronia, which were shown to thrive on chloramphenicol as a sole carbon source .
Clinical Implications
While chloramphenicol itself has been widely used in clinical settings, its derivative, this compound, offers insights into drug metabolism and resistance mechanisms. Chloramphenicol is known for its potential side effects, including aplastic anemia; thus, understanding the metabolic pathways leading to the formation of inactive metabolites like this compound is essential for developing safer therapeutic protocols .
Table 2: Clinical Studies on Chloramphenicol Use
Study Focus | Findings | Implications |
---|---|---|
Aplastic Anemia Risk | Increased risk associated with prolonged use | Need for monitoring during treatment |
Metabolism Studies | Identification of biotransformation pathways | Insights into drug interactions |
Wirkmechanismus
Chloramphenicol Acetate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Chloramphenicol Succinate: A prodrug of Chloramphenicol, used for intravenous administration.
Thiamphenicol: A derivative with similar antibacterial properties but with a different safety profile.
Uniqueness of Chloramphenicol Acetate: Chloramphenicol Acetate is unique due to its enhanced stability and solubility compared to Chloramphenicol. This makes it more suitable for certain pharmaceutical formulations and applications where stability is a critical factor .
Biologische Aktivität
Chloramphenicol 3-acetate (C3A) is a derivative of the broad-spectrum antibiotic chloramphenicol, known for its significant antibacterial properties. This article explores the biological activity of C3A, including its mechanisms of action, enzymatic inactivation, and potential applications in bioremediation and antibiotic resistance studies.
Chloramphenicol itself is derived from Streptomyces venezuelae and functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity, which is crucial for peptide bond formation during translation .
This compound retains similar properties but exhibits differences in stability and enzymatic interactions. The acetylation at the 3-OH position enhances its stability in various pH environments, making it less susceptible to hydrolysis compared to chloramphenicol . This modification allows for prolonged antimicrobial activity in certain conditions.
Enzymatic Inactivation
This compound can be inactivated by specific enzymes, notably chloramphenicol acetyltransferase (CAT), which catalyzes the acetylation process. Studies have shown that CAT effectively converts chloramphenicol into inactive diacetyl compounds, thus rendering it ineffective against bacterial infections .
Table 1: Enzymatic Activity of Chloramphenicol Acetyltransferase
Enzyme | Substrate | Product | Activity Conditions |
---|---|---|---|
Chloramphenicol Acetyltransferase | Chloramphenicol | This compound | pH 7.8, 25°C |
Mycobacterial Esterase | Diacetyl chloramphenicol | Active chloramphenicol | Heat-treated extracts |
This enzymatic pathway is crucial in understanding antibiotic resistance mechanisms, particularly in pathogens like Mycobacterium tuberculosis, which can hydrolyze diacetyl products back to active chloramphenicol .
Biotransformation Mechanisms
Recent research has highlighted the biotransformation pathways of chloramphenicol and its derivatives, including C3A. For instance, specific microbial strains have been identified that can metabolize chloramphenicol through acetylation processes, enhancing bioremediation efforts in contaminated environments .
Figure 1: Biotransformation Pathway of Chloramphenicol
- Step 1: Oxidation at C1-OH and C3-OH
- Step 2: Isomerization at C2
- Step 3: Acetylation at C3-OH to form this compound
- Step 4: Mineralization by microbial consortia
The study of these pathways provides insights into how C3A can be utilized for environmental cleanup, particularly in pharmaceutical waste management where chloramphenicol residues pose ecological risks .
Case Studies on Biological Activity
- Antibiotic Resistance : A study demonstrated that strains of E. coli expressing CAT showed increased resistance to chloramphenicol and its acetates. This resistance was linked to the enzymatic conversion of active forms into inactive metabolites, underscoring the importance of C3A in resistance mechanisms .
- Bioremediation Applications : Research involving microbial consortia capable of degrading chloramphenicol indicated that C3A could serve as a carbon source for specific bacteria, promoting their growth while detoxifying contaminated sites. The consortium effectively reduced chloramphenicol concentrations from high levels (115 mg/L) to negligible amounts over several days .
Eigenschaften
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIFRARHIZCJD-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908222 | |
Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10318-16-8 | |
Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol 3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind chloramphenicol resistance in bacteria?
A: Many bacteria, including Staphylococcus aureus and Escherichia coli, develop resistance to chloramphenicol by producing an enzyme called chloramphenicol acetyltransferase (CAT). This enzyme adds an acetyl group to chloramphenicol, specifically at the 3-hydroxyl group, forming chloramphenicol 3-acetate. [, , ] This modification prevents chloramphenicol from binding to its target, the bacterial ribosome, thereby inactivating the antibiotic. [, ] Interestingly, this compound itself does not induce the production of CAT. []
Q2: Are there other mechanisms of chloramphenicol inactivation in bacteria?
A: Yes, besides acetylation, a novel chloramphenicol hydrolase enzyme (EstDL136) has been identified through metagenomic analysis. [, ] This enzyme hydrolyzes chloramphenicol, breaking it down into inactive compounds, one of which has been identified as p-nitrophenylserinol. [] Notably, this enzyme also inactivates florfenicol, another antibiotic, suggesting a broader substrate specificity. []
Q3: How is chloramphenicol acetyltransferase activity typically assayed?
A: A common method for detecting and quantifying CAT activity involves separating this compound from unreacted chloramphenicol using adsorption chromatography with a neutral alumina column. [] Following separation, this compound can be quantified either through colorimetric analysis after chemical derivatization or through a microbiological assay after enzymatic deacetylation. []
Q4: Does the production of chloramphenicol acetyltransferase always confer resistance?
A: Interestingly, the presence of CAT might not guarantee chloramphenicol resistance in all microorganisms. Studies on methanogens found that this compound still inhibited their growth. [] This suggests that the introduction of CAT-encoding genes may not be sufficient to confer resistance in these organisms. []
Q5: Is this compound found naturally?
A: this compound is not solely a product of bacterial resistance mechanisms. Streptomyces griseus, a species known to naturally produce chloramphenicol, possesses chloramphenicol acetyltransferase primarily located on the surface of its spores. [, ] This enzyme specifically catalyzes the formation of this compound. [] Interestingly, these spores can even utilize this compound as a substrate for further modifications, adding different acyl groups to generate other chloramphenicol esters. []
Q6: Are there alternative methods to screen for novel enzymes involved in chloramphenicol resistance?
A: Function-driven metagenomic analysis has proven to be a valuable tool for discovering new enzymes involved in antibiotic resistance. [] This approach led to the identification of two novel esterases, EstDL26 and EstDL136, from a soil metagenomic library. [] These esterases can reactivate chloramphenicol from its acetylated forms by counteracting the action of CAT. [] This highlights the potential of metagenomics for uncovering novel resistance mechanisms and developing strategies to overcome them.
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